1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride
Description
Historical Development and Research Context
The compound was first synthesized in the early 21st century as part of efforts to develop strained spirocyclic systems for asymmetric catalysis. Its structural novelty arises from the fusion of a 1,3-dioxolane ring with a cyclohexane ring, creating a rigid bicyclic core that restricts molecular flexibility. The sulfonyl chloride group at the 8-position was introduced to leverage its electrophilicity in nucleophilic substitution reactions, a strategy inspired by earlier work on benzenesulfonyl chlorides.
Initial studies focused on optimizing synthetic routes, with early methods involving the reaction of 1,4-dioxaspiro[4.5]decane with chlorosulfonic acid under anhydrous conditions. These efforts laid the groundwork for its application in peptide modification and polymer crosslinking.
Significance in Contemporary Organic Chemistry
The compound’s spirocyclic architecture confers three key advantages:
- Conformational Rigidity : The fused ring system reduces entropy in transition states, enhancing stereochemical control in reactions.
- Electrophilic Reactivity : The sulfonyl chloride group participates in sulfonamide bond formation, enabling the synthesis of bioactive molecules.
- Solubility Profile : The oxygen-rich dioxolane ring improves aqueous solubility compared to purely hydrocarbon-based spiro compounds.
These properties have made it indispensable in synthesizing enzyme inhibitors, such as monoacylglycerol lipase (MAGL) antagonists, where the spiro core disrupts substrate binding through steric hindrance.
Current Research Landscape and Trends
Recent studies emphasize three areas:
1.3.1. Drug Discovery
The compound serves as a precursor for MAGL inhibitors, which show promise in treating neurodegenerative diseases. By reacting with primary amines, it forms sulfonamides that block the enzyme’s catalytic triad.
1.3.2. Materials Science
Researchers exploit its sulfonyl chloride group to functionalize polymers, enhancing thermal stability. For example, crosslinking polyvinyl alcohol with this compound increases glass transition temperatures by 15–20°C.
1.3.3. Synthetic Methodology
Advances in [2+2] cycloadditions and reductive amination have improved yields of spirocyclic intermediates. A 2022 study achieved a 62% yield in a two-step cyclization using dichloroketene and zinc-acetic acid reduction.
| Application | Key Reaction | Yield (%) | Source |
|---|---|---|---|
| MAGL Inhibitors | Sulfonamidation | 51 | |
| Polymer Crosslinkers | Nucleophilic substitution | 78 | |
| Antimicrobial Agents | Reductive amination | 22 |
Research Challenges and Opportunities
Challenges :
- Synthetic Complexity : Multi-step syntheses often result in low overall yields (e.g., 22% in reductive amination steps).
- Stability Issues : The sulfonyl chloride group hydrolyzes readily, requiring anhydrous storage.
- Regioselectivity : Steric hindrance in the spiro system complicates functionalization at specific positions.
Opportunities :
- Computational Design : Machine learning models predict optimal reaction conditions, reducing trial-and-error experimentation.
- Bioconjugation : Leveraging its reactivity to tag proteins for cryo-EM studies, enhancing structural resolution.
- Green Chemistry : Developing aqueous-phase reactions to minimize solvent waste.
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c9-14(10,11)7-1-3-8(4-2-7)12-5-6-13-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGMYFOZBPBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1S(=O)(=O)Cl)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride typically involves the reaction of 1,4-Dioxaspiro[4.5]decane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of various spirocyclic compounds and derivatives. Its sulfonyl chloride group can undergo substitution reactions with nucleophiles, leading to the formation of sulfonamides, sulfonates, and sulfonothioates.
Table 1: Common Reactions Involving 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride
| Reaction Type | Description | Common Nucleophiles |
|---|---|---|
| Substitution | Replacement of sulfonyl chloride with nucleophiles | Amines, Alcohols, Thiols |
| Hydrolysis | Reaction with water to form sulfonic acid | Water |
| Oxidation/Reduction | Involvement in redox reactions | Various reducing agents |
Biological Studies
Research indicates that this compound exhibits potential biological activities. For instance, derivatives of this compound have been studied for their anticancer properties. A notable study highlighted the transformation of its derivatives into cyclohexylspiro 1,3-dithiolane analogs, which showed significant activity against metastatic melanoma cell lines while sparing normal cells.
Case Study: Anticancer Activity
In a study involving compound BS148 derived from this compound:
- Objective : To evaluate the anticancer efficacy against SK-MEL-2 melanoma cells.
- Findings : BS148 demonstrated selective toxicity towards cancer cells and reduced cell viability and migration in patient-derived xenograft models.
Material Science
The compound has applications in developing new materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as durability and resistance to environmental factors.
Table 2: Potential Material Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Polymer Development | Used as a monomer or additive | Improved mechanical properties |
| Coatings | Enhances adhesion and durability | Increased lifespan of coatings |
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological effects. The specific molecular targets and pathways involved depend on the context of its use in biological studies .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane-8-sulfonyl Fluoride
- Molecular Formula: C₇H₁₁FO₄S (vs. C₇H₁₂ClNO₄S for the sulfonyl chloride)
- Key Difference : Fluoride substituent (-SO₂F) instead of chloride (-SO₂Cl).
- Reactivity : Sulfonyl fluorides are less reactive toward nucleophiles but exhibit superior stability under aqueous conditions. They are widely used in "click chemistry" and sulfur(VI) fluoride exchange (SuFEx) reactions .
- Applications : Preferred in bioconjugation and material science due to their hydrolytic stability.
1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl Chloride
- Molecular Formula: C₇H₁₂ClNO₄S (identical to the target compound but with a nitrogen atom in the spiro ring).
- Key Difference : Replacement of a carbon atom with nitrogen (azaspiro structure).
- Reactivity : The nitrogen enhances basicity, enabling coordination with metals or participation in acid-base reactions. This derivative is favored in medicinal chemistry for targeting enzymes with nucleophilic active sites .
1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Derivatives
- Example : 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 56327-02-7).
- Molecular Formula : C₁₅H₁₇ClO₄ (carboxylic acid group replaces sulfonyl chloride).
- Reactivity : Carboxylic acids participate in esterification or amide bond formation but lack the electrophilicity of sulfonyl chlorides.
- Applications : Used as building blocks for polymers or bioactive esters, particularly in biolubricant synthesis .
Biological Activity
1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride is a unique compound characterized by its spirocyclic structure and the presence of a sulfonyl chloride functional group. This compound has gained attention in various scientific fields due to its potential biological activities, particularly in synthetic chemistry and medicinal applications.
- Molecular Formula : CHClOS
- Molecular Weight : Approximately 240.7044 g/mol
- CAS Number : 1262407-55-5
The sulfonyl chloride group enhances the compound's reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions, hydrolysis, and oxidation-reduction processes.
The mechanism of action of this compound primarily involves its reactivity with nucleophiles due to the sulfonyl chloride group. This reactivity enables the formation of covalent bonds with biological molecules, which may lead to various biological effects. The specific targets and pathways affected depend on the context of its use in biological studies .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Its ability to disrupt microbial cell membranes and inhibit essential cellular processes makes it a candidate for developing new antimicrobial agents.
Anticancer Activity
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It appears to inhibit cell proliferation by interfering with critical signaling pathways involved in cancer progression .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other sulfonyl chloride-containing compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methanesulfonyl chloride | Simple sulfonyl chloride | Commonly used in organic synthesis |
| Benzenesulfonyl chloride | Aromatic structure | Used in the synthesis of sulfonamides |
| 8-Iodo-1,4-dioxaspiro[4.5]decane | Iodine substituent | Enhanced reactivity and biological activity |
The spirocyclic structure of this compound imparts distinct chemical and biological properties compared to simpler sulfonyl chlorides .
Study on Anticancer Activity
A study explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways. The compound was found to significantly reduce the viability of several cancer types while showing minimal toxicity to normal cells .
Antimicrobial Efficacy Assessment
In another study assessing antimicrobial efficacy, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall integrity and interference with metabolic processes essential for bacterial survival .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile or neoprene gloves inspected for integrity before use. Avoid skin/eye contact and inhalation of vapors. Work in a fume hood with flame-retardant antistatic clothing to mitigate electrostatic discharge risks .
- Storage : Keep containers tightly sealed in a dry, well-ventilated area. Reseal opened containers immediately and store upright to prevent leakage. Avoid incompatible materials (e.g., strong bases or oxidizing agents) .
Q. How is the purity and structural integrity of this compound verified experimentally?
- Methodological Answer :
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards. Quantify impurities using area normalization .
- Structural Confirmation : Combine H/C NMR spectroscopy (e.g., δ 3.8–4.2 ppm for spirocyclic ether protons) and high-resolution mass spectrometry (HRMS) to validate molecular weight (±1 ppm accuracy) .
Q. What solvent systems are compatible with this compound in synthetic workflows?
- Methodological Answer :
- Use anhydrous acetone or dichloromethane for reactions requiring inert conditions. For aqueous-organic biphasic systems, a 1:1 acetone-water mixture at 0.5 M concentration is effective for spirocyclic compound synthesis .
Advanced Research Questions
Q. How do reaction temperature and solvent polarity influence the sulfonylation efficiency of this compound?
- Methodological Answer :
- Temperature : Optimize between 0°C and 25°C to balance reactivity and side-product formation. Lower temperatures (0–5°C) suppress hydrolysis of the sulfonyl chloride group .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity but may accelerate decomposition. Monitor via in-situ FTIR for real-time tracking of sulfonate intermediate formation .
Q. What strategies mitigate spectroscopic contradictions during structural elucidation of sulfonyl chloride derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate H NMR chemical shifts with computational modeling (DFT/B3LYP/6-31G*) to resolve ambiguities in sp-hybridized carbons.
- Isotopic Labeling : Use S-labeled analogs to distinguish sulfonyl chloride signals from overlapping proton environments in crowded spectra .
Q. How can kinetic studies clarify the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Perform stopped-flow UV-Vis spectroscopy to measure rate constants () for reactions with amines or thiols. Fit data to a second-order kinetic model to derive activation parameters (, ) .
- Compare Hammett σ values for para-substituted aryl nucleophiles to establish electronic effects on reaction mechanism .
Q. What analytical approaches quantify trace decomposition products in aged samples of this compound?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor m/z transitions specific to hydrolysis byproducts (e.g., sulfonic acid derivatives) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation kinetics using Arrhenius plots to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
